(E)-1,3-ジブロモ-2-メチルプロプ-1-エン

説明

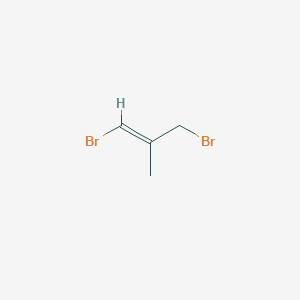

(E)-1,3-dibromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6Br2. It is a halogenated alkene, characterized by the presence of two bromine atoms attached to a three-carbon chain with a double bond between the first and second carbon atoms. The “E” designation indicates that the two bromine atoms are on opposite sides of the double bond, giving the compound a trans configuration. This compound is of interest in various chemical research and industrial applications due to its reactivity and unique structural properties.

科学的研究の応用

(E)-1,3-dibromo-2-methylprop-1-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule construction.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It serves as a model compound for studying the effects of halogenated alkenes on biological systems.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the development of novel materials with enhanced performance characteristics.

準備方法

Synthetic Routes and Reaction Conditions

(E)-1,3-dibromo-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the bromination of 2-methylpropene (isobutene) using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds via a free radical mechanism, where the double bond of 2-methylpropene reacts with bromine to form the dibromo compound.

Another method involves the addition of hydrogen bromide (HBr) to 2-methylpropene, followed by a subsequent bromination step. This two-step process can be carried out under controlled conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

In industrial settings, the production of (E)-1,3-dibromo-2-methylprop-1-ene may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the bromination process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

化学反応の分析

Types of Reactions

(E)-1,3-dibromo-2-methylprop-1-ene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted alkenes.

Elimination Reactions: Under basic conditions, (E)-1,3-dibromo-2-methylprop-1-ene can undergo dehydrohalogenation to form 2-methylprop-1-yne (isobutyne).

Addition Reactions: The double bond in the compound can react with various electrophiles, such as hydrogen halides (HX) or halogens (X2), to form addition products.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Addition: Hydrogen bromide (HBr) or bromine (Br2) in inert solvents like carbon tetrachloride (CCl4).

Major Products Formed

Substitution: Formation of 2-methylprop-1-en-3-ol or 2-methylprop-1-en-3-amine.

Elimination: Formation of 2-methylprop-1-yne.

Addition: Formation of 1,2,3-tribromo-2-methylpropane or 1,3-dibromo-2-methylpropane.

作用機序

The mechanism of action of (E)-1,3-dibromo-2-methylprop-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the bromine atoms, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of reactive intermediates, such as carbocations and radicals, which can further react with other molecules in the system.

In biological systems, (E)-1,3-dibromo-2-methylprop-1-ene may interact with cellular components, such as proteins and nucleic acids, leading to potential biological effects. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.

類似化合物との比較

(E)-1,3-dibromo-2-methylprop-1-ene can be compared with other halogenated alkenes, such as:

1,2-dibromoethene: Similar in structure but lacks the methyl group, resulting in different reactivity and applications.

1,3-dibromo-2-chloropropene:

1,3-dichloro-2-methylprop-1-ene: Similar structure with chlorine atoms instead of bromine, affecting its reactivity and applications.

The uniqueness of (E)-1,3-dibromo-2-methylprop-1-ene lies in its specific combination of bromine atoms and the trans configuration, which imparts distinct chemical and physical properties compared to its analogs.

生物活性

(E)-1,3-dibromo-2-methylprop-1-ene, with the molecular formula C₄H₆Br₂, is a halogenated alkene that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its synthesis, biological interactions, mechanisms of action, and comparative analysis with similar compounds.

Synthesis Methods

The synthesis of (E)-1,3-dibromo-2-methylprop-1-ene can be achieved through various methods:

- Bromination of 2-Methylpropene : This method involves the reaction of 2-methylpropene with bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄), typically proceeding via a free radical mechanism.

- Addition of Hydrogen Bromide : The compound can also be synthesized by adding hydrogen bromide (HBr) to 2-methylpropene followed by bromination, ensuring the formation of the desired E-isomer.

These synthetic routes highlight the compound's reactivity due to its double bond and bromine substituents, which are crucial for its biological activity.

Antimicrobial and Antifungal Activity

Research indicates that (E)-1,3-dibromo-2-methylprop-1-ene exhibits notable antimicrobial and antifungal properties. It serves as a model compound for studying halogenated alkenes' effects on biological systems. Its interaction with microbial cell membranes may disrupt cellular functions, leading to cell death.

The mechanism by which (E)-1,3-dibromo-2-methylprop-1-ene exerts its biological effects involves:

- Electrophilic Addition : The double bond in the compound can react with nucleophiles such as thiols and amines, potentially leading to modifications in biological macromolecules like proteins and nucleic acids.

- Formation of Reactive Intermediates : The presence of bromine allows for the formation of reactive intermediates such as carbocations, which can further interact with cellular components.

Comparative Analysis

To better understand the unique properties of (E)-1,3-dibromo-2-methylprop-1-ene, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dibromopropene | C₃H₄Br₂ | Lacks methyl group; simpler structure |

| (E)-1,4-Dibromo-2-methylbut-2-ene | C₄H₆Br₂ | Contains a longer carbon chain |

| 2-Bromopropene | C₃H₅Br | Single bromine; less complex reactivity |

The specific E configuration and the presence of two bromine atoms contribute to distinct chemical properties that differentiate it from its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of (E)-1,3-dibromo-2-methylprop-1-ene:

- Antifungal Study : A study demonstrated that this compound effectively inhibited the growth of various fungal strains, suggesting potential applications in agricultural fungicides.

- Microbial Interaction : Another research highlighted its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Toxicity Assessments : Evaluations conducted on different cell lines indicated that while exhibiting antimicrobial activity, the compound's cytotoxicity varied significantly across different types of cells, warranting further investigation into its safety profile for potential therapeutic use .

特性

IUPAC Name |

(E)-1,3-dibromo-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSGHWDLWVHBI-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Br)/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35911-17-2 | |

| Record name | NSC148246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。